7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol
Overview
Description
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It’s used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied . They are used in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
TFMP derivatives have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Agrochemicals
TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Products
Two veterinary products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Other Compounds
TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used as chemical intermediates for the synthesis of several crop-protection products .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by TFMP derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Future Applications
Given the unique properties of TFMP derivatives, it is expected that many novel applications will be discovered in the future .
Future Directions
properties
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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